nickel;perchloric acid

Description

Fundamental Chemistry of Nickel-Perchloric Acid Interactions

Reaction Mechanisms in Nickel-Perchlorate Formation

Acid-Base Neutralization Pathways

The primary route to nickel perchlorate involves the reaction of nickel(II) hydroxide, carbonate, or oxide with concentrated perchloric acid. For example, nickel hydroxide reacts stoichiometrically with perchloric acid to form nickel(II) perchlorate hexahydrate:

$$

\text{Ni(OH)}2 + 2\text{HClO}4 + 4\text{H}2\text{O} \rightarrow \text{Ni(ClO}4\text{)}2\cdot6\text{H}2\text{O} $$ .

This reaction proceeds via proton transfer from the strong acid (HClO₄, pKₐ ≈ −8) to the weak base (Ni(OH)₂, K₆ ≈ 10⁻¹⁵), resulting in an acidic aqueous solution (pH < 7) due to the hydrolysis of Ni²⁺ ions .

The hexahydrate (Ni(ClO₄)₂·6H₂O) crystallizes as blue rhombic prisms, while the anhydrous form, obtained via dehydration at 150–200°C under vacuum, adopts a distorted octahedral geometry with bridging perchlorate ligands . Intermediate hydrates, such as the pentahydrate (green) and octahydrate (cyan), form under controlled humidity (Table 1).

Table 1: Hydration States of Nickel(II) Perchlorate

| Hydrate | Color | Crystallization Conditions |

|---|---|---|

| Hexahydrate | Blue | Room temperature, H₂O |

| Octahydrate | Cyan | −21.3°C, aqueous solution |

| Pentahydrate | Green | 40% RH, ethanol-H₂O mix |

| Anhydrous | Yellow | 150°C, vacuum dehydration |

Hydration State Dynamics in Solution Chemistry

Hydration equilibria in nickel perchlorate solutions depend on water activity and temperature. In aqueous HClO₄, the hexaaquanickel(II) ion [Ni(H₂O)₆]²⁺ predominates, with stepwise ligand substitution by perchlorate occurring at [ClO₄⁻] > 1 M. Raman spectroscopy reveals inner-sphere coordination of ClO₄⁻ at high concentrations, forming [Ni(H₂O)₄(ClO₄)₂] .

Dehydration kinetics follow an Arrhenius model, with activation energies (Eₐ) of 45–60 kJ/mol for water loss from the hexahydrate. Isothermal thermogravimetry (TG) at 80–120°C shows a two-stage mass loss: (1) removal of four water molecules (Δm = 18.2%) and (2) elimination of the remaining two H₂O and partial ClO₄⁻ decomposition .

Thermodynamic Properties of Nickel Perchlorate Systems

Thermal decomposition of nickel perchlorate complexes proceeds via ligand dissociation and redox pathways. Simultaneous TG-DTG-DTA analyses in nitrogen reveal:

- Endothermic dehydration (80–150°C, ΔH = 220 ± 15 kJ/mol)

- Exothermic perchlorate decomposition (250–320°C, ΔH = −450 ± 30 kJ/mol):

$$

\text{Ni(ClO}4\text{)}2 \rightarrow \text{NiO} + \text{Cl}2 + 3\text{O}2 $$ .

Isoconversional kinetic analysis (Flynn-Wall-Ozawa method) gives activation energies of 125–140 kJ/mol for the main decomposition step, indicating a nucleation-controlled process. The explosion delay time (tₑ) of anhydrous Ni(ClO₄)₂ follows the relationship:

$$

\ln tₑ = \frac{Eₐ}{RT} - \ln A $$

with Eₐ ≈ 105 kJ/mol and pre-exponential factor A = 10¹² s⁻¹, characteristic of radical-chain propagation mechanisms .

Solvation Chemistry in Polar Media

Nickel perchlorate exhibits high solubility in polar solvents due to the low lattice energy of the perchlorate anion (ΔHₗₐₜ ≈ 650 kJ/mol) and strong solvation of Ni²⁺. Solubility data (25°C):

- Water: 4.76 mol/kg

- Methanol: 1.92 mol/kg

- Acetonitrile: 0.85 mol/kg

In aqueous HClO₄, the [Ni(H₂O)₆]²⁺ ion undergoes hydrolysis above pH 3.5, forming Ni(OH)⁺ and colloidal Ni(OH)₂. At [HClO₄] > 6 M, perchlorate replaces water in the inner coordination sphere, as evidenced by UV-Vis spectral shifts (λₘₐₓ = 395 nm → 410 nm) .

Electrochemical studies in 0.1 M HClO₄ show an active-passive transition at +0.25 V vs. SCE, with the anodic reaction: $$ \text{Ni} + \text{H}_2\text{O} \rightarrow \text{NiOH}^+ + \text{H}^+ + 2e^- $$ . Halide ions (Cl⁻, Br⁻, I⁻) adsorb competitively on nickel surfaces, inhibiting corrosion at concentrations as low as 10⁻⁵ M. Adsorption strength follows the Hofmeister series: I⁻ > Br⁻ > Cl⁻, with Gibbs adsorption energies (ΔGₐdₛ) of −35, −28, and −22 kJ/mol, respectively .

Properties

IUPAC Name |

nickel;perchloric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Ni/c2-1(3,4)5;/h(H,2,3,4,5); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJPJSQQFPQSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

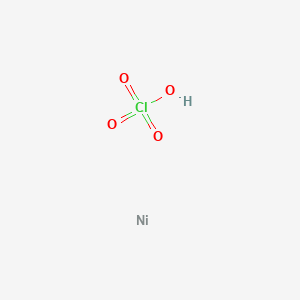

OCl(=O)(=O)=O.[Ni] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHNiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-71-3 | |

| Record name | Nickel(II) perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions and Optimization

-

Acid Concentration : A minimum 60% w/w HClO₄ is required to ensure complete dissolution of NiO. Lower concentrations result in incomplete reactions and residual nickel hydroxide.

-

Temperature Control : The reaction is conducted at 60–80°C to accelerate kinetics while minimizing perchloric acid decomposition. Cooling is necessary during initial mixing due to the exothermic nature of the reaction.

-

Crystallization : Slow evaporation at 25°C produces hexagonal crystals of Ni(ClO₄)₂·6H₂O. Rapid cooling induces amorphous precipitates with variable hydration states.

Table 1: Solubility of Nickel Perchlorate Hexahydrate in Water

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 0 | 22.25 |

| 20 | 25.06 |

| 45 | 27.37 |

Data derived from thermogravimetric analysis.

Metathesis Reaction Using Nickel Sulfate and Barium Perchlorate

An alternative route employs nickel sulfate (NiSO₄) and barium perchlorate (Ba(ClO₄)₂) in aqueous medium:

Key Process Parameters

-

Stoichiometric Ratios : A 1:1 molar ratio of NiSO₄ to Ba(ClO₄)₂ ensures quantitative precipitation of barium sulfate. Excess Ba(ClO₄)₂ introduces ionic impurities.

-

Filtration and Purification : Barium sulfate is removed via vacuum filtration. The filtrate is concentrated under reduced pressure (40–50°C) to isolate Ni(ClO₄)₂·6H₂O.

-

Ion-Exchange Refinement : Residual sulfate ions (<50 ppm) are eliminated using anion-exchange resins (e.g., Amberlite IRA-400), achieving >99.9% purity.

Electrochemical Synthesis of Perchloric Acid Precursors

Industrial-scale production often integrates electrochemical steps to generate high-purity HClO₄, as outlined in U.S. Patent 5,131,989:

Electrolysis of Chloric Acid

Table 2: Electrolysis Performance Metrics

| Parameter | Value |

|---|---|

| Current Efficiency | 85–92% |

| Cell Voltage (Initial) | 2.0 V |

| Final Voltage | 10–12 V |

| Operating Temperature | 70–75°C |

Coordination Complex Synthesis for Energetic Materials

Nickel perchlorate forms stable complexes with amines, which exhibit explosive properties due to redox interactions between the metal center and organic ligands.

Synthesis of [Ni(n-pa)₃(ClO₄)(H₂O)]ClO₄

Table 3: Kinetic Parameters for Complex Thermolysis

| Method | Activation Energy (kJ/mol) | Log A (s⁻¹) |

|---|---|---|

| Isoconversional (Ozawa) | 148 ± 6 | 12.3 |

| Model-Fitting (Avrami) | 142 ± 4 | 11.8 |

Data from non-isothermal TGA experiments.

Anhydrous Nickel Perchlorate: Challenges and Workarounds

Dehydration of Ni(ClO₄)₂·6H₂O via heating induces partial decomposition into nickel oxide and chlorine oxides. Alternative approaches include:

-

Solvent Extraction : Anhydrous acetone extracts Ni²⁺ from concentrated HClO₄ solutions, yielding partially dehydrated species.

-

Vacuum Drying : Sublimation at 10⁻² mmHg and 100°C removes coordinated water, but residual hydration (1–2 H₂O) persists.

Industrial Purification and Quality Control

Post-synthesis treatments ensure compliance with aerospace and pyrotechnic standards:

Crystallization from Ethanol-Water Mixtures

Chemical Reactions Analysis

Ligand Substitution and Coordination Chemistry

Nickel perchlorate reacts with organic ligands to form coordination complexes with distinct properties:

Ethylenediamine (en) Complex

Adding ethylenediamine to Ni(ClO₄)₂ solutions produces tris(ethylenediamine)nickel perchlorate:

This violet complex is highly explosive, deflagrating upon contact with open flames .

| Property | Value |

|---|---|

| Solubility | Poor in water, soluble in acetone |

| Stability | Indefinite storage in dry conditions |

| Explosive Behavior | Detonates in flames |

n-Propylamine Complex

Reaction with n-propylamine (n-pa) yields:

This complex decomposes explosively at elevated temperatures, with thermolysis kinetics following isoconversional methods .

Thermal Decomposition

Nickel perchlorate complexes exhibit exothermic decomposition:

Hexahydrate Decomposition

Heating Ni(ClO₄)₂·6H₂O releases water and ClO₄⁻, forming NiO and gaseous byproducts .

Kinetics of Thermolysis

Studies on [Ni(n-pa)₃(ClO₄)(H₂O)]ClO₄ show:

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 10–20 kcal/mol (variable with temperature) |

| Decomposition Pathway | Multi-step mass loss via TG-DTG-DTA |

Electrochemical Behavior in Acidic Media

Nickel corrodes in HClO₄ via an active-passive transition:

Mechanism :

-

Anodic Dissolution :

| Condition | Effect on Corrosion |

|---|---|

| 0.1 M HClO₄ | Active dissolution at –0.15 V to +0.65 V |

| Presence of Cl⁻, Br⁻, I⁻ | Inhibits corrosion (I⁻ > Br⁻ > Cl⁻) |

Halide ions adsorb on nickel surfaces, altering reaction kinetics .

Scientific Research Applications

Applications in Analytical Chemistry

2.1 Ion-Exchange Chromatography

Nickel(II) perchlorate is utilized in ion-exchange chromatography as an eluent due to its strong acidic properties coupled with minimal interference from the perchlorate ion. This property allows for effective separation of metal ions in complex mixtures, making it invaluable for analytical applications .

2.2 Complexation Studies

Research has demonstrated that nickel(II) ions can form stable complexes with various ligands in perchloric acid solutions. A study on the complexation of nickel with hydroxyproline showed significant stability constants, indicating the potential for nickel(II) perchlorate in biological and environmental chemistry .

Applications in Materials Science

3.1 Electropolishing

Nickel(II) perchlorate is employed in electropolishing processes for metals such as aluminum and molybdenum. The strong oxidizing nature of perchloric acid contributes to the removal of surface impurities, enhancing the finish and corrosion resistance of metal surfaces .

3.2 Etching Processes

In the semiconductor industry, nickel(II) perchlorate is used for etching metal layers during the fabrication of electronic components. Its effectiveness in creating fine patterns on substrates is crucial for producing high-precision electronic devices .

Environmental Applications

4.1 Leaching Studies

Recent studies have investigated the leaching behavior of lateritic nickel ores using microwave-assisted extraction with perchloric acid. The findings suggest that this method enhances the recovery of nickel from ores, presenting a more efficient approach to resource extraction in mining operations .

4.2 Toxicity and Safety Considerations

While nickel(II) perchlorate has beneficial applications, it also poses toxicity risks. Exposure can lead to methemoglobinemia and skin sensitization, necessitating strict safety protocols during handling . Understanding these hazards is crucial for researchers working with this compound.

Case Studies

Mechanism of Action

The mechanism of action of perchloric acid, nickel(2+) salt (2:1) involves its strong oxidizing properties. It can oxidize various substances by accepting electrons, leading to the formation of nickel metal and perchlorate ions. The molecular targets and pathways involved in its action depend on the specific application and the conditions under which it is used.

Comparison with Similar Compounds

Acidic Strength and Oxidizing Power

| Property | Perchloric Acid (HClO₄) | Sulfuric Acid (H₂SO₄) | Nitric Acid (HNO₃) | Hydrochloric Acid (HCl) |

|---|---|---|---|---|

| Acidic Strength | pKa ≈ -15.2 (strongest) | pKa₁ = -3.0, pKa₂ = 1.99 | pKa ≈ -1.4 | pKa ≈ -8.0 |

| Oxidizing Capacity | Extreme (anhydrous form) | Strong (concentrated) | Strong (concentrated) | Weak (non-oxidizing) |

| Reactivity with Ni | Minimal oxidation at RT | Reacts at high concentrations | Passivates Ni via oxide layer | No significant reaction |

- Key Insight: Perchloric acid’s oxidizing power surpasses HNO₃ and H₂SO₄ in anhydrous conditions but is less reactive with nickel at room temperature. Nickel’s passivation in HNO₃ contrasts with its stability in HClO₄ under similar conditions .

Industrial and Electrochemical Uses

- Electrolytic Ozone Generation : Nickel-doped tin oxide electrodes in HClO₄ achieve 30% current efficiency for ozone production, outperforming H₂SO₄ and H₃PO₄ electrolytes .

- Metal Refining : HClO₄ is preferred for dissolving platinum-group metals but is rarely used for nickel due to cost and safety. H₂SO₄ and HCl dominate nickel refining .

Research Findings and Data

Dissolution Efficiency of Nickel-Containing Matrices

Thermal Stability of Acids in Nickel Systems

| Acid | Decomposition Temp (°C) | Reaction with Ni at 100°C |

|---|---|---|

| HClO₄ (70%) | 200 (violent) | Moderate oxidation |

| HNO₃ (concentrated) | 120 (gradual) | Passivation |

| H₂SO₄ (concentrated) | 340 | Severe corrosion |

Biological Activity

Nickel(II) perchlorate, represented by the chemical formula Ni(ClO₄)₂·6H₂O, is an inorganic compound that has garnered attention in various fields due to its unique properties and potential biological implications. This article explores its biological activity, focusing on its effects on human health, environmental interactions, and potential applications in medicine and industry.

Nickel(II) perchlorate can be synthesized through the reaction of nickel(II) hydroxide, nickel(II) chloride, or nickel(II) carbonate with perchloric acid. The compound typically exists in several hydrated forms, with the hexahydrate being the most common. It appears as blue crystals and is highly soluble in water and certain polar organic solvents .

Toxicological Effects

Nickel compounds are known to exhibit various toxicological effects. Nickel(II) perchlorate has been implicated in causing methemoglobinemia , a condition characterized by increased levels of methemoglobin in the blood, leading to reduced oxygen delivery . Long-term exposure to nickel compounds has been associated with skin dermatitis, respiratory issues, and potential carcinogenic effects. Research indicates that prolonged skin contact with nickel can lead to allergic reactions in sensitized individuals .

Corrosion Studies

Studies examining the corrosion behavior of nickel in perchloric acid solutions have highlighted the interaction between halide ions and nickel surfaces. These investigations revealed that halide ions significantly influence the corrosion rates of nickel in acidic environments, which may have implications for understanding how nickel compounds behave biologically when introduced into living systems . The anodic dissolution of nickel was observed to be affected by the presence of halides, suggesting that environmental factors can alter its bioavailability and toxicity.

Case Study 1: Dermatitis Induction

A study conducted on individuals exposed to nickel-containing items showed that contact dermatitis could develop after years of exposure. The findings suggested that dietary sources of nickel might also contribute to skin reactions in sensitive individuals. This underscores the importance of monitoring nickel levels in both occupational and environmental settings .

Case Study 2: Environmental Impact

Research on the corrosion of nickel alloys in perchloric acid environments demonstrated that specific conditions could enhance the leaching of nickel into surrounding ecosystems. This leaching poses risks to aquatic life and can disrupt local ecosystems due to nickel's toxicological properties .

Research Findings

Recent studies have focused on the kinetics of thermal decomposition of nickel perchlorate complexes. For instance, a complex formed with n-propylamine was characterized using various spectroscopic methods, revealing insights into its stability and potential applications in materials science . Additionally, investigations into its electrochemical properties have shown promise for applications in electrodeposition processes where controlled deposition is crucial .

Summary Table of Biological Activities

| Property | Description |

|---|---|

| Methemoglobinemia | Increased methemoglobin levels leading to reduced oxygen transport |

| Dermatitis | Skin reactions due to prolonged exposure; may occur from dietary sources |

| Corrosion Behavior | Influenced by halide ions; affects bioavailability and toxicity |

| Thermal Stability | Complexes show varying stability under thermal stress; implications for safety |

Q & A

Q. What safety protocols are critical when handling perchloric acid in experiments involving nickel?

Perchloric acid requires strict safety measures due to its explosive and oxidizing nature. Key protocols include:

- Conduct all work in a perchloric acid-rated fume hood to prevent vapor accumulation .

- Use neoprene gloves and rubber aprons; avoid contact with organic materials or dehydrating agents (e.g., concentrated sulfuric acid) .

- Never evaporate perchloric acid to dryness in the presence of metal salts (e.g., nickel) to avoid explosive residues .

- Pre-cool samples before adding perchloric acid to minimize exothermic reactions .

Q. How are standardized perchloric acid solutions prepared for trace metal analysis (e.g., nickel quantification)?

- Use 60–72% reagent-grade perchloric acid (HClO₄), which forms an azeotrope at 72.5% concentration when boiled, ensuring stability .

- For trace metal work, dilute 70% HClO₄ to 8–10% (w/v) using deionized water. Example: 7 mL of 70% HClO₄ diluted to 100 mL yields 8% (w/v) .

- Validate concentration via refractive index (nD²⁰ = 1.397–1.414 for 0–72% HClO₄) or density measurements (1.53–1.68 g/cm³) .

Q. What is the role of perchloric acid in digesting nickel-containing geological or alloy samples for ICP-OES analysis?

Perchloric acid is critical in multi-acid digestion protocols to oxidize organic matrices and dissolve refractory metals. A standard "four-acid" method includes:

- Sequential addition of HNO₃ (5 mL), HF (5 mL), HClO₄ (2 mL), and HCl (variable) .

- HClO₄ decomposes organic matter and oxidizes nickel sulfides to soluble Ni²⁺ at 200–250°C. Ensure controlled heating to avoid violent reactions .

Advanced Research Questions

Q. How do experimental variables (concentration, temperature) influence nickel oxidation kinetics in perchloric acid?

Nickel exhibits passivation in dilute HClO₄ (<10%) at room temperature but corrodes rapidly in concentrated (>50%) or heated (>80°C) solutions . Methodological considerations:

Q. How can researchers resolve discrepancies in reported nickel oxidation rates across studies?

Contradictions often arise from impurities, acid purity, or procedural differences. Mitigation strategies:

- Standardize HClO₄ batches (e.g., 67–71% trace-metal grade) to minimize chloride/chlorate contaminants .

- Control ionic strength: High ClO₄⁻ concentrations (>6 M) reduce ionization, altering reaction kinetics .

- Validate methods using certified reference materials (e.g., NIST nickel alloys) .

Q. What optimization strategies improve perchloric acid-based digestion of high-nickel alloys?

- Stepwise digestion : Pre-treat with HNO₃ to dissolve reactive phases, then add HClO₄ for refractory components .

- Catalysts : Introduce HF (1–2 mL) to break down nickel silicates .

- Factorial design : Vary HClO₄ volume (2–5 mL), temperature (150–250°C), and time (1–4 hrs) to maximize recovery while minimizing volatilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.